molecular formula C7H14ClNO2 B2667176 (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride CAS No. 2470280-49-8

(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride

Cat. No.: B2667176
CAS No.: 2470280-49-8
M. Wt: 179.64
InChI Key: UXFORFHIBZWTRU-FNCXLRSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]oxazin-6-ol Hydrochloride

The structural motif of bicyclic amines, particularly those containing fused oxazine rings, has emerged as a critical area of study in organic and medicinal chemistry. The compound (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]oxazin-6-ol hydrochloride (CAS 1660110-86-0) exemplifies this class, featuring a cyclopenta[b]oxazine core with a hydroxyl group at position 6 and a hydrochloride counterion. Its significance stems from three key attributes:

  • Stereochemical Complexity : The (4As,6R,7aR) configuration introduces chirality at multiple centers, necessitating precise synthetic control to avoid racemization. This stereospecificity is critical for interactions with biological targets, as evidenced by the enhanced activity of enantiopure oxazine derivatives in acetylcholine esterase inhibition.
  • Bicyclic Framework : The fusion of a five-membered cyclopentane ring with a six-membered 1,4-oxazine creates a rigid scaffold. This geometry is advantageous for mimicking natural product architectures, such as those found in alkaloids with reported protein tyrosine phosphatase (PTP1B) inhibitory activity.
  • Hydrochloride Salt Form : Conversion to the hydrochloride salt improves solubility and crystallinity, facilitating handling in experimental settings. Storage conditions for the salt vary between room temperature and freezing, depending on supplier specifications.

Recent studies on analogous compounds, such as cyclopenta[d]oxazines synthesized via [6+4] cycloaddition reactions, demonstrate the feasibility of constructing similar frameworks using chlorooximes and fulvenes. These methods highlight the potential for adapting existing protocols to target the title compound, though stereochemical control remains a persistent challenge.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₇H₁₄ClNO₂ Calculated*
Molecular Weight 187.65 g/mol Calculated*
CAS Registry Number 1660110-86-0
Storage Conditions Room temperature or frozen
Stereochemical Descriptor (4As,6R,7aR)

*Derived from structural analysis of CAS 1660110-86-0 and analogous compounds.

Scope and Objectives of the Research

The primary objectives of current research on (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]oxazin-6-ol hydrochloride are threefold:

  • Synthetic Methodology Development :

    • Establish reproducible routes for enantioselective synthesis, potentially leveraging [6+4] cycloaddition strategies observed in related systems.
    • Optimize protecting group strategies for the hydroxyl moiety during ring-forming steps.
  • Structural Characterization :

    • Resolve absolute configuration using X-ray crystallography or advanced NMR techniques.
    • Investigate conformational stability under varying pH and temperature conditions.
  • Biological Activity Profiling :

    • Screen for inhibitory activity against enzymatic targets such as PTP1B, given the demonstrated efficacy of structurally similar oxazines.
    • Evaluate interactions with neurotransmitter receptors, building on the acetylcholine esterase inhibition reported for functionalized 1,2-oxazines.

Properties

IUPAC Name

(4aS,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-5-3-6-7(4-5)10-2-1-8-6;/h5-9H,1-4H2;1H/t5-,6+,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFORFHIBZWTRU-FNCXLRSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CC(CC2N1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2C[C@@H](C[C@@H]2N1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions of appropriate precursors.

    Oxazine Ring Formation: The oxazine ring is then formed by introducing an oxygen and nitrogen atom into the cyclopentane ring. This can be done through various cyclization reactions involving amines and alcohols.

    Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often in polar solvents.

Major Products

    Oxidation Products: Oxo derivatives with increased oxygen content.

    Reduction Products: Reduced derivatives with fewer oxygen atoms.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for developing drugs targeting specific diseases, such as neurological disorders or infections.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, including polymers and resins. Its unique chemical properties make it suitable for creating materials with specific mechanical or thermal characteristics.

Mechanism of Action

The mechanism of action of (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Core Structural Differences

Compound Name Core Structure Functional Groups Molecular Formula CAS Number
(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride Cyclopenta[b][1,4]oxazine Hydroxyl (-OH), hydrochloride Not explicitly provided Not available
(4aR,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride () Cyclopenta[b][1,4]oxazine Hydrochloride (no hydroxyl group) C₇H₁₄ClNO 1820580-89-9
8-O-Acetylshanzhiside methyl ester () Cyclopenta[c]pyran Acetyloxy, carboxylic acid methyl ester C₂₁H₂₈O₁₂ Not provided
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-...phenanthrene-4a-carboxylic acid () Phenanthrene Dihydroxy, isopropyl, carboxylic acid C₂₀H₂₈O₄ 3650-09-7

Key Observations :

  • Compared to the phenanthrene derivative (), the target has a smaller bicyclic system, likely resulting in lower molecular weight and altered solubility.

Physicochemical and Handling Properties

Property Target Compound (Inferred) (4aR,7aS)-Analog () 8-O-Acetylshanzhiside ()
Storage Conditions Likely 2–8°C under inert atmosphere 2–8°C under inert atmosphere Not specified
Hazards Suspected H302, H315 (oral/eye) H302, H315, H319, H335 (health risks) Not classified in provided data
Solubility Higher polarity due to -OH group Moderate (hydrochloride salt) Likely low (ester groups)

Notes:

  • The hydrochloride salt in both the target and compound improves stability but requires strict storage protocols .
  • The hydroxyl group in the target may increase aqueous solubility compared to its non-hydroxylated analog.

Biological Activity

The compound (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride is a heterocyclic organic compound that has garnered attention in the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a fused cyclopentane and oxazine ring system. Its molecular formula is C8H13NOC_8H_{13}NO with a molecular weight of 171.19 g/mol. The unique structure allows for diverse interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8H13NO
Molecular Weight171.19 g/mol
CAS Number2470280-49-8

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can lead to inhibition or modulation of their activities:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors linked to neurological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that similar heterocyclic compounds demonstrate varying degrees of antimicrobial effects against bacterial pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have been reported to possess significant antimicrobial properties.

Anti-cancer Activity

The compound's potential as an anti-cancer agent is supported by studies on related oxazine derivatives. These compounds have shown cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research on benzoxazepine derivatives indicates that they exhibit selective cytotoxicity against solid tumor cell lines.
  • Mechanisms : The anti-cancer effects are often linked to the modulation of pro-inflammatory cytokines like IL-6 and TNF-α.

Neuroprotective Effects

Given its structure that resembles known neuroactive compounds, there is potential for neuroprotective applications. Preliminary studies suggest it may influence neurotransmitter systems or protect neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Study on Benzoxazepine Derivatives : A study published in the Journal of Brazilian Chemical Society evaluated the anti-cancer and anti-inflammatory activities of synthesized benzoxazepine derivatives. Results indicated significant cytotoxicity against certain cancer cell lines and modulation of inflammatory cytokines .
  • Comparative Analysis : Similar compounds such as morpholine and ifosfamide were analyzed for their biological activities. While they share structural similarities with this compound, their specific mechanisms and efficacy vary .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.